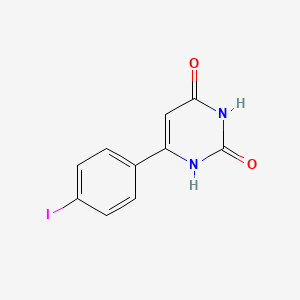
6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced forms.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, amines, and organometallic compounds. Conditions often involve the use of polar solvents and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions to achieve the desired oxidation or reduction.
Cyclization Reactions: Cyclization can be facilitated by acids or bases, depending on the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, amines, oxides, and fused ring systems, each with distinct chemical and biological properties.
科学的研究の応用
6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways such as the NF-kB inflammatory pathway, apoptosis, and ER stress response, contributing to its biological effects
類似化合物との比較
Similar Compounds
- 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern and the presence of the iodophenyl group, which imparts unique chemical reactivity and biological activity.
特性
分子式 |
C10H7IN2O2 |
|---|---|
分子量 |
314.08 g/mol |
IUPAC名 |
6-(4-iodophenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7IN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) |
InChIキー |
CCQHKLGREIKUIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13353027.png)

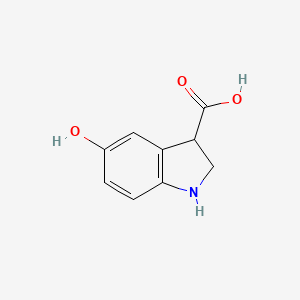

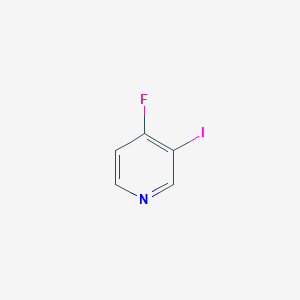
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353055.png)
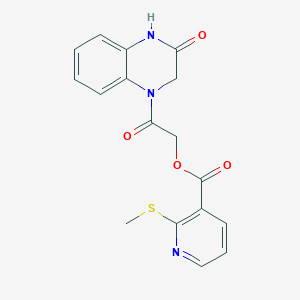

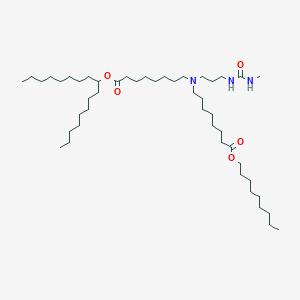
![2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353076.png)
![Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-](/img/structure/B13353079.png)


![1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13353101.png)
